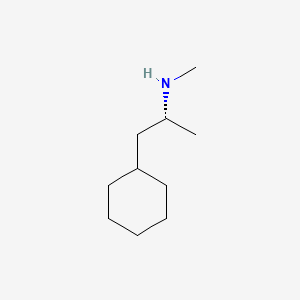
2,5,10,13-Tetraazatetradecanedioic acid, 7,8-dihydroxy-6,9-bis((4-hydroxyphenyl)methyl)-3,12-bis(1-methylethyl)-4,11-dioxo-, bis(phenylmethyl) ester, (3S,6S,7R,8R,9S,12S))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5,10,13-Tetraazatetradecanedioic acid, 7,8-dihydroxy-6,9-bis((4-hydroxyphenyl)methyl)-3,12-bis(1-methylethyl)-4,11-dioxo-, bis(phenylmethyl) ester, (3S,6S,7R,8R,9S,12S)- is a complex organic compound with a unique structure that includes multiple hydroxyl, phenyl, and ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,10,13-Tetraazatetradecanedioic acid, 7,8-dihydroxy-6,9-bis((4-hydroxyphenyl)methyl)-3,12-bis(1-methylethyl)-4,11-dioxo-, bis(phenylmethyl) ester, (3S,6S,7R,8R,9S,12S)- typically involves multi-step organic reactions. The process begins with the preparation of the core tetraazatetradecanedioic acid structure, followed by the introduction of hydroxyl and phenyl groups through selective functionalization reactions. The final steps involve esterification to form the bis(phenylmethyl) ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing yield and purity.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the ester groups may produce diols.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with enzymes and other biomolecules. Its multiple functional groups make it a versatile tool for probing biological systems.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with various molecular targets may make it a candidate for drug development.
Industry
In industrial applications, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, the hydroxyl and phenyl groups may interact with enzymes or receptors, leading to changes in biological activity. The ester groups may also play a role in modulating the compound’s solubility and stability.
相似化合物的比较
Similar Compounds
- 2,5,10,13-Tetraazatetradecanedioic acid, 7,8-dihydroxy-6,9-bis((4-hydroxyphenyl)methyl)-3,12-bis(1-methylethyl)-4,11-dioxo-, bis(phenylmethyl) ester, (3S,6S,7R,8R,9S,12S)-
- 2,5,10,13-Tetraazatetradecanedioic acid, 7,8-dihydroxy-6,9-bis((4-hydroxyphenyl)methyl)-3,12-bis(1-methylethyl)-4,11-dioxo-, bis(phenylmethyl) ester, (3S,6S,7R,8R,9S,12R)-
- 2,5,10,13-Tetraazatetradecanedioic acid, 7,8-dihydroxy-6,9-bis((4-hydroxyphenyl)methyl)-3,12-bis(1-methylethyl)-4,11-dioxo-, bis(phenylmethyl) ester, (3S,6S,7R,8R,9R,12S)-
Uniqueness
The uniqueness of 2,5,10,13-Tetraazatetradecanedioic acid, 7,8-dihydroxy-6,9-bis((4-hydroxyphenyl)methyl)-3,12-bis(1-methylethyl)-4,11-dioxo-, bis(phenylmethyl) ester, (3S,6S,7R,8R,9S,12S)- lies in its specific stereochemistry and functional group arrangement
属性
| 152020-33-2 | |
分子式 |
C44H54N4O10 |
分子量 |
798.9 g/mol |
IUPAC 名称 |
benzyl N-[(2S)-1-[[(2S,3R,4R,5S)-3,4-dihydroxy-1,6-bis(4-hydroxyphenyl)-5-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]hexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C44H54N4O10/c1-27(2)37(47-43(55)57-25-31-11-7-5-8-12-31)41(53)45-35(23-29-15-19-33(49)20-16-29)39(51)40(52)36(24-30-17-21-34(50)22-18-30)46-42(54)38(28(3)4)48-44(56)58-26-32-13-9-6-10-14-32/h5-22,27-28,35-40,49-52H,23-26H2,1-4H3,(H,45,53)(H,46,54)(H,47,55)(H,48,56)/t35-,36-,37-,38-,39+,40+/m0/s1 |
InChI 键 |
ZHMWHURXFUBBNZ-RRUVMKMCSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)[C@H]([C@@H]([C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3)O)O)NC(=O)OCC4=CC=CC=C4 |
规范 SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(C(C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)O)NC(=O)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-diethyl-2-[4-[1-(4-methoxyphenyl)propan-2-yl]phenoxy]ethanamine](/img/structure/B12800976.png)

